molecular formula C7H9N3O2 B12869973 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one

3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one

Katalognummer: B12869973
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: WXHOKKUIQAXXFY-AAMLCPEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyrrole ring, makes it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the condensation of appropriate starting materials under controlled conditions. For example, the reaction of an acetylated precursor with an amine source under acidic or basic conditions might yield the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Substitution reactions might occur at the amino or imino groups, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in the design of novel therapeutic agents.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrole Derivatives: Compounds with similar pyrrole ring structures.

    Amino and Imino Compounds: Molecules featuring amino and imino functional groups.

Uniqueness

3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one’s unique combination of functional groups and ring structure sets it apart from other compounds. This uniqueness might confer specific reactivity or biological activity that could be advantageous in various applications.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

(3Z)-3-(1-hydroxyethylidene)-4,5-diimino-1-methylpyrrolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-3(11)4-5(8)6(9)10(2)7(4)12/h8-9,11H,1-2H3/b4-3-,8-5?,9-6?

InChI-Schlüssel

WXHOKKUIQAXXFY-AAMLCPEXSA-N

Isomerische SMILES

C/C(=C/1\C(=N)C(=N)N(C1=O)C)/O

Kanonische SMILES

CC(=C1C(=N)C(=N)N(C1=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.